molecular formula C12H15NO3 B11883841 Benzyl 2-hydroxypyrrolidine-1-carboxylate

Benzyl 2-hydroxypyrrolidine-1-carboxylate

Cat. No.: B11883841
M. Wt: 221.25 g/mol
InChI Key: HFLBBPNJTAHFEA-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxypyrrolidine-1-carboxylate: is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by a pyrrolidine ring substituted with a hydroxyl group and a benzyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxypyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 2-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and benzyl ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

  • 2-Hydroxy-1-pyrrolidinecarboxylic acid phenylmethyl ester
  • 1-Pyrrolidinecarboxylic acid, 2-hydroxy-, phenylmethyl ester

Comparison: Benzyl 2-hydroxypyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Biological Activity

Benzyl 2-hydroxypyrrolidine-1-carboxylate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_{13}H_{15}N O_{3} and a molecular weight of approximately 221.25 g/mol. The structure features a pyrrolidine ring with a hydroxyl group and a benzyl ester functional group, which contribute to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

Biological Activities

Research has indicated several areas where this compound may exhibit biological activity:

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties. The presence of hydroxyl groups is often associated with enhanced antimicrobial activity, suggesting that this compound may possess similar effects.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its hydroxyl groups, which can scavenge free radicals and mitigate oxidative stress. This property is crucial in preventing cellular damage related to various diseases.

Synthesis Methods

This compound can be synthesized through several methods, including traditional organic synthesis techniques and modern biocatalytic approaches. These methods often involve the reaction of pyrrolidine derivatives with benzyl esters under controlled conditions to yield the desired compound .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key information about these related compounds:

Compound NameCAS NumberSimilarity Index
Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate95687-41-50.94
(2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid13504-86-40.89
(R)-Benzyl 3-hydroxypiperidine-1-carboxylate100858-34-20.88
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate119020-03-00.89

The similarity index indicates the structural resemblance between these compounds, which may correlate with their biological activities.

Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds derived from pyrrolidine structures. These compounds were shown to protect against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro, suggesting that this compound may similarly influence neuroprotection through modulation of NMDA receptor activity .

Antioxidant Activity

In another study, the antioxidant activities of various pyrrolidine derivatives were assessed. The findings indicated that compounds with hydroxyl functionalities exhibited significant antioxidant properties, supporting the hypothesis that this compound may also display such activity due to its structural features .

Properties

IUPAC Name

benzyl 2-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLBBPNJTAHFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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